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Compound of Interest

Compound Name: 4,7-Dimethoxy-1-indanone

Cat. No.: B110822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,7-
dimethoxy-1-indanone (CAS No: 52428-09-8), a key intermediate in organic synthesis. This
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a valuable resource for compound identification,
characterization, and quality control in research and development settings.

Compound Information

Property Value

Chemical Name 4,7-Dimethoxy-1-indanone
CAS Number 52428-09-8

Molecular Formula C11H1203

Molecular Weight 192.21 g/mol

Melting Point 122-125 °C

Spectroscopic Data Summary

The following tables summarize the key spectral data for 4,7-dimethoxy-1-indanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available

13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assighment

Data not available

Note: Experimentally determined NMR data for 4,7-dimethoxy-1-indanone is not readily
available in the public domain. The tables are provided as a template for expected signals
based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Functional Group Assignment

Data not available

Note: Specific, experimentally determined IR absorption peaks for 4,7-dimethoxy-1-indanone
are not readily available. Expected characteristic absorptions are discussed in the experimental

protocols section.

Mass Spectrometry (MS)
m/z Ratio Fragmentation
192.21 [M]* (Molecular lon)

Data not available
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Note: A detailed fragmentation pattern for 4,7-dimethoxy-1-indanone is not currently available.
The molecular ion peak is predicted based on the compound's molecular weight.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectral data are crucial for
reproducibility and data interpretation. While specific protocols for 4,7-dimethoxy-1-indanone
are not published, the following are generalized procedures based on standard laboratory
practices for similar organic compounds.

NMR Spectroscopy

A sample of 4,7-dimethoxy-1-indanone would be dissolved in a deuterated solvent, typically
chloroform-d (CDCls), with a small amount of tetramethylsilane (TMS) added as an internal
standard for chemical shift referencing. Both *H and 3C NMR spectra would be recorded on a
high-field NMR spectrometer, for instance, a Bruker 500 MHz spectrometer. For *H NMR, data
would be reported detailing chemical shift (d) in parts per million (ppm), multiplicity (e.g., s =
singlet, d = doublet, t = triplet, m = multiplet), integration (humber of protons), and coupling
constants (J) in Hertz (Hz). For 3C NMR, chemical shifts would be reported in ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the
compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
The spectrum is typically recorded over a range of 4000 to 400 cm~1. Key expected
absorptions for 4,7-dimethoxy-1-indanone would include:

C=0 stretch (ketone): A strong absorption band around 1700 cm™1,

C-O-C stretch (ether): Strong absorptions in the 1250-1000 cm~1 region.

Ar-H stretch (aromatic): Peaks above 3000 cm~1.

C-H stretch (aliphatic): Peaks just below 3000 cm~1.

C=C stretch (aromatic): Absorptions in the 1600-1450 cm~1 region.
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Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and purification. Electron lonization (El) is a
common method for generating the molecular ion and fragment ions. The data would be
presented as a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular
ion peak [M]* would be expected at m/z 192, corresponding to the molecular weight of 4,7-
dimethoxy-1-indanone. Further fragmentation analysis would provide insights into the

molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 4,7-dimethoxy-1-indanone.
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110822#4-7-dimethoxy-1-indanone-spectral-data-
nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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